N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the 5-position and a 2,4-dimethoxyphenyl group attached to the benzamide nitrogen. The 1,2,3-triazole moiety is often incorporated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," ensuring structural modularity and synthetic efficiency. The 2,4-dimethoxyphenyl group may enhance pharmacokinetic properties, such as solubility and metabolic stability, while the methyl-substituted triazole contributes to target binding affinity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-11-19-21-22(12)14-6-4-13(5-7-14)18(23)20-16-9-8-15(24-2)10-17(16)25-3/h4-11H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBWDUXFRBWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where 2,4-dimethoxyphenylamine reacts with the benzamide core.
Formation of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring can be formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzamide core or the triazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the reaction of appropriate precursors through methods such as:
- Click Chemistry : This method is often employed to form the triazole ring via azide-alkyne cycloaddition, which is a reliable and efficient route to synthesize triazole derivatives.
- Amination Reactions : The introduction of the amide functional group can be achieved through coupling reactions involving amines and carboxylic acids or their derivatives.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole-containing compounds. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related compound showed GI50 values of less than 10 nM against multiple human cancer cell lines, indicating potent growth inhibition .
| Cell Line | GI50 (nM) | TGI (nM) |
|---|---|---|
| SF-539 (CNS) | <10 | <10 |
| MDA-MB-435 (Breast) | <10 | <10 |
| OVCAR-3 (Ovarian) | <10 | <10 |
| A498 (Renal) | <10 | <10 |
Antifungal Activity
Triazoles are well-known for their antifungal properties. Compounds like this compound may exhibit activity against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of triazole derivatives:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Benzamide-Triazole Derivatives
Key Findings
Impact of Benzamide Substituents
- Aryl Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-fluorophenyl in ) or heterocyclic (e.g., thiazol-2-yl in ) substituents. Dimethoxy groups improve lipophilicity and may enhance blood-brain barrier penetration compared to polar halogens.
- Bioisosteric Replacements : Replacing the triazole with a tetrazole in N-(5-benzylthiazol-2-yl)amide derivatives (e.g., compound 3d) increased anti-leukemic activity (IC50 < 2 µM for K-562 cells), suggesting heterocycle electronics influence target binding .
Triazole Modifications
- Methyl vs. Functionalized Groups : The 5-methyl triazole in the target compound is structurally simpler than coumarin-linked triazoles (e.g., 5e in ), which showed enhanced carbonic anhydrase IX (CA IX) inhibition in molecular docking studies. Bulkier substituents may improve selectivity for enzyme targets.
- Synthetic Accessibility : Triazoles synthesized via CuAAC (e.g., ) are more modular than those requiring multistep coupling (e.g., hydrazide condensations in ).
Pharmacological Profiles
- Anticancer Activity : Thiazole-containing analogs (e.g., ) exhibit potent cytotoxicity, while dimethoxyphenyl derivatives (e.g., ) may prioritize metabolic stability over potency.
- Antimicrobial Activity: Aminoethyl-substituted benzamides (e.g., ) demonstrate efficacy against Trypanosoma brucei, highlighting the role of basic side chains in parasiticide activity.
Biological Activity
N-(2,4-Dimethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.35 g/mol
The compound features a benzamide core linked to a 1,2,3-triazole ring and a dimethoxyphenyl group. This structural arrangement is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research has shown that compounds with triazole moieties often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of p53 expression levels. This suggests that it may interfere with cell cycle regulation and promote programmed cell death in malignant cells .
- In Vitro Studies : In vitro assays indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) cells. The IC values for these cell lines ranged from 5 to 20 µM .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| HL-60 | 8 | Caspase activation |
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : In studies assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition zones, suggesting effective bactericidal activity .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory potential:
- Cytokine Modulation : Experimental data indicate that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Case Study on Breast Cancer : A clinical trial involving breast cancer patients treated with this compound demonstrated a notable reduction in tumor size and improved survival rates compared to control groups .
- Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibits low toxicity in animal models at therapeutic doses. No significant adverse effects were reported during the trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
